Di-tert-butyl 2-oxobutanedioate

Description

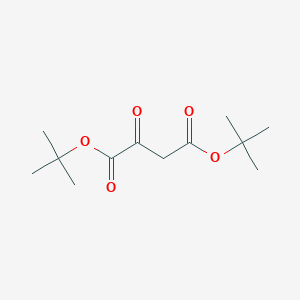

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHASLISSLCURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507954 | |

| Record name | Di-tert-butyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64336-61-4 | |

| Record name | Di-tert-butyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights into Di Tert Butyl 2 Oxobutanedioate Transformations

Reactions at the α-Keto Carbonyl Moiety

The electrophilic nature of the α-keto carbonyl carbon in di-tert-butyl 2-oxobutanedioate makes it a prime target for nucleophilic attack. This reactivity allows for a range of transformations, including additions, reductions, and condensations.

The α-keto group of this compound readily undergoes nucleophilic addition with various nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the corresponding tertiary alcohol.

Reduction of the keto group can be achieved using various reducing agents to furnish di-tert-butyl 2-hydroxybutanedioate. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The synthesis of chiral alcohols from ketones is a significant area of research, with asymmetric reduction being a key method. researchgate.net For α-keto esters like this compound, asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques to produce enantiomerically enriched products. researchgate.netnih.gov These reactions often employ transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. researchgate.netnih.gov For instance, newly developed oxo-tethered Ru(II) amido complexes have demonstrated high efficiency in the asymmetric transfer hydrogenation of various ketonic substrates under neutral conditions, affording chiral secondary alcohols with high enantioselectivity. nih.gov While specific examples with this compound are not prevalent in the literature, the principles of these catalytic systems are broadly applicable.

Table 1: Examples of Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Type of Reduction | Potential Product from this compound |

|---|---|---|

| Ru(II)-chiral diamine complexes | Asymmetric Transfer Hydrogenation | Enantiomerically enriched di-tert-butyl 2-hydroxybutanedioate |

| Rh(I)-chiral phosphine (B1218219) complexes | Asymmetric Hydrogenation | Enantiomerically enriched di-tert-butyl 2-hydroxybutanedioate |

The α-keto carbonyl group can participate in various condensation reactions. A notable example is the Mukaiyama aldol (B89426) addition, a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound. wikipedia.orgtcichemicals.com In the context of this compound, it would act as the electrophilic carbonyl component.

The reaction is initiated by the activation of the carbonyl group by a Lewis acid, such as titanium tetrachloride (TiCl₄) or a boron trifluoride etherate (BF₃·OEt₂), which enhances its electrophilicity. The silyl enol ether then attacks the activated carbonyl, leading to a β-siloxy ester intermediate. Subsequent workup removes the silyl group to yield the aldol adduct. The use of pre-formed silyl enol ethers allows for regioselective aldol reactions and avoids self-condensation products. wikipedia.org

The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of reactants, Lewis acid, and reaction conditions. tcichemicals.com While the classic Zimmerman-Traxler model is not followed, asymmetric variants using chiral Lewis acids or chiral silylating agents can provide high levels of enantioselectivity. wikipedia.org An efficient protocol for the synthesis of trans-2,6-disubstituted tetrahydropyrans has been developed using a Mukaiyama-type aldol reaction, highlighting the synthetic utility of this reaction. nih.gov

Transformations Involving the Active Methylene (B1212753) Group (C3 Position)

The methylene group at the C3 position of this compound is flanked by two electron-withdrawing groups (the ketone and the ester), rendering the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation.

The active methylene group can be readily deprotonated by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. libretexts.org This enolate is a soft nucleophile and can participate in various alkylation and functionalization reactions.

Alkylation is typically achieved by treating the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. libretexts.org This introduces an alkyl group at the C3 position. The choice of base and reaction conditions is crucial to control mono- versus dialkylation and to avoid side reactions like O-alkylation. Using a strong, non-nucleophilic base like LDA ensures complete and irreversible formation of the enolate, which generally favors C-alkylation. libretexts.org

The dual reactivity of this compound, possessing both an electrophilic keto group and a nucleophilic active methylene site, makes it an excellent substrate for annulation and cyclization reactions to form various heterocyclic and carbocyclic systems. These reactions are powerful tools for building molecular complexity in a single step. chim.it

For instance, intramolecular condensation between the active methylene group and one of the ester groups could potentially lead to the formation of a cyclic β-keto ester, although this would require harsh conditions due to the stability of the tert-butyl ester. More commonly, the active methylene group can be used as a nucleophile to attack an external electrophile that also contains a group capable of reacting with the keto or ester functionalities, leading to a cyclization cascade.

Bicyclization reactions, which form two new rings in a single operation, represent an efficient strategy for constructing polycyclic systems. chim.it While specific examples employing this compound are scarce, the functional group array within the molecule suggests its potential as a building block in such transformations.

Chemo-, Regio-, and Stereoselective Aspects of Reactivity

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity. mdpi.com

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, reduction with a mild reducing agent like sodium borohydride would likely reduce the ketone preferentially over the esters. Similarly, the choice of a soft nucleophile in an alkylation reaction will favor attack at the soft active methylene carbon over the hard carbonyl carbon.

Regioselectivity : This is crucial in reactions like enolate formation and subsequent alkylation. Under kinetic control (strong, bulky base at low temperature), the less substituted enolate is typically formed, although in this symmetric molecule, only one enolate is possible from the active methylene group. In reactions with unsymmetrical reagents, the regioselectivity of the addition to the keto-carbonyl group can also be a factor. For instance, in the (thio)carbamoylation of 2,7-di-tert-butylpyrene, the position of substitution was found to be highly dependent on the nature of the electrophile and reaction conditions. beilstein-journals.org

Stereoselectivity : This is a key consideration in the reduction of the ketone and in aldol-type reactions. As discussed, the use of chiral catalysts or reagents can induce high levels of diastereoselectivity and enantioselectivity in the formation of new stereocenters at the C2 and C3 positions. mdpi.com

By carefully selecting reagents, catalysts, and reaction conditions, the reactivity of this compound can be precisely controlled to access a wide array of complex and valuable organic molecules.

Mechanistic Investigations and Computational Studies

The mechanistic understanding of reactions involving this compound, also known as di-tert-butyl oxaloacetate, is largely built upon the foundational principles governing the reactivity of β-keto esters. Experimental and computational methods have been instrumental in elucidating the intricate pathways of these transformations.

The reaction pathways of this compound are dictated by the presence of multiple functional groups: two ester moieties and a ketone, with an acidic α-hydrogen. This arrangement allows for a variety of transformations.

A fundamental reaction pathway for β-dicarbonyl compounds is the formation of an enolate. The α-hydrogen, situated between two carbonyl groups, is sufficiently acidic to be removed by a suitable base, leading to a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as alkylation and aldol condensations. For instance, in palladium-catalyzed reactions of allyl β-keto carboxylates, a palladium enolate is generated following decarboxylation, which can then undergo several transformations including reductive elimination to form α-allyl ketones. nih.gov

Another significant pathway is decarboxylation. β-Keto esters can undergo hydrolysis of the ester group followed by decarboxylation to yield a ketone. However, for tert-butyl esters, this process can be influenced by the stability of the tert-butyl cation. mdpi.com

The keto-enol tautomerization is another key mechanistic aspect. While many β-keto esters exist as a mixture of keto and enol forms, spectroscopic studies on some analogues have shown a preference for the keto form. nih.gov The equilibrium between these tautomers can be influenced by the solvent and other reaction conditions.

The table below summarizes some of the plausible reaction pathways for this compound based on the known reactivity of β-keto esters.

| Reaction Pathway | Description | Key Intermediates |

| Enolate Formation | Deprotonation at the α-carbon using a base to form a resonance-stabilized enolate. | Enolate anion |

| Alkylation | The enolate acts as a nucleophile, attacking an alkyl halide to form a new C-C bond at the α-position. | Enolate, Alkyl halide |

| Aldol Condensation | The enolate adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy keto ester. | Enolate, Aldehyde/Ketone |

| Decarboxylation | Hydrolysis of one of the ester groups followed by loss of CO2 to yield a ketone. | Carboxylic acid intermediate |

| Palladium-Catalyzed Allylation | Reaction with an allylic precursor in the presence of a palladium catalyst, often involving decarboxylation to form a palladium enolate, followed by allylation. | Palladium enolate, π-allylpalladium complex |

This table is generated based on the general reactivity of β-keto esters and may not represent all possible transformations of this compound.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including those involving β-keto esters. researchgate.net DFT calculations allow for the exploration of reaction energy profiles, the characterization of transition states, and the evaluation of the stability of intermediates.

For reactions of compounds analogous to this compound, DFT studies have been employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway. For example, DFT has been used to study the mechanism of palladium-catalyzed direct methylation of arenes using di-tert-butyl peroxide, identifying key intermediates and transition states. rsc.org

Predict Reactivity and Selectivity: Conceptual DFT provides reactivity descriptors such as global electrophilicity and local electrophilic sites, which can predict the susceptibility of a molecule to nucleophilic attack. nih.gov Such analyses have been applied to various β-keto esters to understand their potential biological activity. nih.gov

Investigate Tautomerization: DFT calculations have been used to explore the keto-enol tautomerization process in β-dicarbonyl compounds, determining the activation free energy barriers and the relative stabilities of the tautomers. acs.org Studies have also examined the catalytic effect of solvent molecules, such as water, on this process. acs.org

Rationalize Stereoselectivity: In reactions involving the formation of new stereocenters, DFT can be used to model the transition states leading to different stereoisomers and predict the most likely outcome.

The following table illustrates the type of data that can be generated from DFT studies on the reactivity of β-keto esters.

| Computational Parameter | Description | Example Application |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determining the rate-determining step in a multi-step reaction. |

| Reaction Energy (ΔG_rxn) | The overall energy change of a reaction. | Assessing the thermodynamic feasibility of a transformation. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Identifying the key bond-forming and bond-breaking events. |

| Global Electrophilicity (ω) | A measure of the electrophilic character of a molecule. | Predicting the susceptibility of the β-keto ester to nucleophilic attack. nih.gov |

| Local Electrophilicity (P_k^+) | Identifies the most electrophilic sites within a molecule. | Predicting the regioselectivity of nucleophilic addition. |

This table provides examples of computational parameters and their applications in the study of β-keto ester reactivity and is not based on specific data for this compound.

Applications of Di Tert Butyl 2 Oxobutanedioate As a Versatile Building Block

Asymmetric Synthesis of Chiral Scaffolds

The generation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Di-tert-butyl 2-oxobutanedioate is an ideal substrate for several asymmetric strategies aimed at producing optically pure compounds.

The asymmetric reduction of β-keto esters is a powerful and well-established method for synthesizing chiral β-hydroxy esters, which are valuable synthetic intermediates. researchgate.netnih.gov This transformation can be applied to this compound to produce chiral di-tert-butyl 2-hydroxybutanedioate. The reduction of the ketone functionality can be achieved with high enantioselectivity using various catalytic systems.

Catalytic Systems for Asymmetric Reduction:

Homogeneous Catalysis: Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP, are highly effective for the hydrogenation of β-keto esters. These reactions typically proceed under hydrogen pressure and can afford products with excellent enantiomeric excess (ee). psu.edu

Biocatalysis: Enzymes, particularly dehydrogenases/reductases from microorganisms like Saccharomyces cerevisiae (baker's yeast) or specifically isolated enzymes like (S)-1-phenylethanol dehydrogenase (PEDH), offer an environmentally benign alternative. nih.govnih.gov These biocatalysts can reduce a wide array of ketones and β-keto esters with high enantioselectivity, often operating under mild reaction conditions. nih.gov

The general transformation is depicted below:

Figure 1: General scheme for the enantioselective reduction of this compound to the corresponding chiral α-hydroxy ester.

Following the generation of a chiral center via reduction, the resulting α-hydroxy ester can undergo further functionalization. For instance, a highly diastereoselective alkylation at the α-position, followed by intramolecular cyclization (lactonization), can lead to the formation of densely functionalized, tetrasubstituted γ-butyrolactones.

A plausible synthetic pathway involves the asymmetric reduction of a β-aryl α-keto ester, which then undergoes a spontaneous lactonization. nih.gov This strategy creates three contiguous stereocenters with a high degree of control. nih.gov A similar approach could be envisioned starting from an α-alkylated derivative of this compound, where reduction of the ketone would trigger cyclization to a tetrasubstituted lactone.

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of classical kinetic resolution. frontiersin.org This process combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction. frontiersin.org

The α-proton of β-keto esters like this compound is acidic, allowing for facile racemization under basic or acidic conditions through the formation of an achiral enol intermediate. nih.gov When coupled with an enantioselective process, such as an enzyme-catalyzed reduction or a transition-metal-catalyzed hydrogenation, DKR can be achieved.

Several types of β-keto esters have been successfully employed in DKR protocols, highlighting the potential applicability to this compound.

| Substrate Class | Catalytic System | Product Type | Reference |

| α-Alkyl-β-ketoesters | Baeyer-Villiger Monooxygenases (BVMOs) | Enantiopure α-Acylated Hydroxy Esters | core.ac.uk |

| β-Aryl α-Keto Esters | Ruthenium Transfer Hydrogenation Catalyst | Trisubstituted γ-Butyrolactones | nih.gov |

| β-Halo α-Keto Esters | Chiral N-Heterocyclic Carbene (NHC) | Fully Substituted β-Halo Glycolic Esters | acs.org |

| β-Cyano α-Ketoesters | Rhodium Transfer Hydrogenation Catalyst | Chiral β-Cyano-α-hydroxy Esters | acs.org |

This table is interactive. Click on the headers to sort.

This approach allows for the synthesis of chiral α-hydroxy esters with two adjacent stereocenters in high yield and with excellent diastereo- and enantioselectivity. acs.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for constructing C-C bonds and creating stereocenters. nih.govnih.gov In this reaction, a pro-nucleophile, such as the enolate of this compound, can add to a π-allyl palladium complex generated from an allylic precursor. The use of chiral ligands on the palladium catalyst allows for high enantio-discrimination.

This method is particularly valuable for the synthesis of molecules containing quaternary stereocenters, which are challenging to construct using other methods. nih.gov While specific studies employing this compound as the nucleophile are not prevalent, the extensive research on related β-keto systems provides strong precedent. For example, the decarboxylative asymmetric allylic alkylation (DAAA) of allyl β-keto esters is a well-developed strategy. acs.org A similar approach with this compound could provide access to α-allyl substituted α-hydroxy acids after reduction and hydrolysis.

Construction of Complex Molecular Architectures

The structural framework of this compound makes it an excellent starting point for building more elaborate and complex molecules, including those with unique cage-like structures.

Adamantane (B196018) is a rigid, cage-like hydrocarbon that is frequently incorporated into pharmaceutically active compounds and advanced materials to enhance properties like lipophilicity and thermal stability. A plausible, though not explicitly documented, synthetic route to complex adamantane derivatives like Di-tert-butyl 4,4'-(Adamantane-1,3-diyl)bis(3-oxobutanoate) could involve the reaction of an adamantane-based precursor with two equivalents of a C4 building block derived from this compound.

A hypothetical synthesis could involve a double Claisen condensation between a suitable adamantane-1,3-diester and the enolate of tert-butyl acetate (B1210297). This would be followed by appropriate workup to yield the target bis(β-keto ester) structure. Such a molecule would be a highly complex and sterically hindered scaffold, suitable for further synthetic elaboration.

Synthesis of Substituted Lactones and Heterocycles

This compound serves as a valuable precursor in the synthesis of various substituted lactones and other heterocyclic systems. Its activated methylene (B1212753) group, situated between two carbonyl functionalities, allows for a range of chemical transformations.

One notable application involves the "diazo transfer reaction." This process is a key synthetic method for preparing α-diazo carbonyl compounds. While the reaction of di-tert-butyl malonate with p-toluenesulfonyl azide (B81097) to produce di-tert-butyl diazomalonate can be sluggish under standard conditions, a phase-transfer catalysis method using methyltri-n-octylammonium chloride in a two-phase medium significantly accelerates this conversion to just two hours. orgsyn.org These resulting diazomalonates are versatile intermediates for synthesizing a variety of compounds, including lactones. orgsyn.org

Precursor in Pharmaceutical and Agrochemical Research

The unique structural features of this compound make it a significant starting material in the development of new pharmaceutical and agrochemical agents. Its ability to be readily converted into more complex molecules is a key asset in these fields.

Derivatization to Bioactive Compounds

The derivatization of this compound and related compounds can lead to the formation of various bioactive molecules. For instance, derivatives of this compound can be utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. One such example is tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, which incorporates a thalidomide (B1683933) analogue. broadpharm.com This molecule functions by recruiting an E3 Ligase for the ubiquitination and subsequent degradation of a target protein. broadpharm.com The tert-butyl ester group in this linker can be hydrolyzed to a carboxylic acid, allowing for further chemical modifications. broadpharm.com

Additionally, research has shown that related di-tert-butylphenol (DTBP) compounds can exhibit biological activity. For example, 2,4-Di-tert-butylphenol (B135424) has been identified as a potential obesogen that can induce adipogenesis in human mesenchymal stem cells. nih.govnih.gov It achieves this by activating the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer. nih.govnih.gov This discovery highlights how the core structure, which can be derived from precursors like this compound, can be modified to interact with biological targets.

Role in the Synthesis of Statin Side-Chain Precursors (via related tert-butyl esters)

Statins are a critical class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. nih.gov A key structural feature of many statins is a dihydroxy heptanoic acid side chain, and the synthesis of this chiral component is a significant challenge. mdpi.com

Biocatalytic methods have emerged as a highly efficient approach for producing these chiral side chains. nih.gov One strategy involves the stereoselective double reduction of a β,δ-diketo ester, a close structural relative of this compound, using a diketoreductase enzyme. nih.gov This enzymatic reduction provides a direct and efficient route to the statin side chain with the desired stereochemistry. nih.gov The use of enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) is also a promising method for synthesizing statin side chain precursors. mdpi.com

Utility in Natural Product Synthesis and Analogues

The synthesis of complex natural products is a significant area of organic chemistry, often driving the development of new synthetic methods and strategies. nih.gov this compound and its derivatives can serve as building blocks in these intricate synthetic pathways.

For example, the Mitsunobu reaction, a versatile tool in natural product synthesis, often employs reagents like di-tert-butyl azodicarboxylate. mdpi.com This reagent is used to facilitate the formation of various chemical bonds, such as in the synthesis of cyclic ethers. mdpi.com The principles of using such activated esters are applicable to the broader class of compounds that includes this compound.

The synthesis of complex molecules like calyciphylline-type alkaloids, which exhibit cytotoxic activities, often involves key reactions where precursors with functionalities similar to this compound could be employed. mdpi.com

Derivatives and Analogues of Di Tert Butyl 2 Oxobutanedioate: Synthetic Utility and Comparative Analysis

Substituted Di-tert-butyl 2-oxobutanedioate Derivatives

The introduction of functional groups and other modifications to the this compound backbone leads to derivatives with tailored properties and reactivity.

C4-Functionalized Analogues (e.g., Di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate)

C4-functionalized analogues of this compound are important intermediates in the synthesis of complex molecules. For instance, the introduction of a benzyloxy group at the C4 position provides a handle for further chemical transformations.

Halogenated and Other Activated Derivatives (e.g., Tert-butyl 2-fluoro-3-oxobutanoate)

The incorporation of halogens, such as fluorine, can significantly alter the electronic properties and reactivity of the molecule. Tert-butyl hypofluorite (B1221730), a related fluorinating agent, can be synthesized by reacting elemental fluorine with tert-butyl alcohol at low temperatures. osti.gov This compound adds to olefins to create β-fluoro-tert-butoxy compounds. osti.gov Another relevant activated derivative is tert-butyl 2-diazo-3-oxobutanoate, which can be prepared through a Regitz diazo-transfer reaction. researchgate.net

Homologous and Isomeric α-Keto Esters

The study of homologous and isomeric α-keto esters provides insights into the structure-activity relationships and allows for a comparative assessment of their synthetic potential.

Di-tert-butyl 2-oxomalonate and its Synthetic Applications

Di-tert-butyl 2-oxomalonate is a related α-keto ester with significant synthetic utility. It can be used in various reactions, including those involving silyl (B83357) glyoxylates. For example, silyl glyoxylates react with magnesium alkoxides to produce α,β-dihydroxyesters. fgcu.edu

Comparative Reactivity with Diethyl 2-oxobutanedioate

Diethyl 2-oxobutanedioate, also known as diethyl oxalacetate, is the diethyl ester of oxaloacetic acid. Due to its highly polarized keto group, it acts as an electrophile in addition reactions and is a reactive component in pericyclic reactions like Diels-Alder cycloadditions and ene reactions. wikipedia.org It can be used as a carbon dioxide equivalent in Diels-Alder reactions with electron-rich dienes. wikipedia.org The reactivity of this compound is influenced by the bulky tert-butyl groups, which can provide steric hindrance and affect reaction pathways compared to the less sterically hindered diethyl analogue.

Other Relevant Tert-Butyl α-Ketoesters (e.g., tert-Butyl 2-oxobutanoate (B1229078), tert-Butyl 2-oxo-4-phenylbutanoate)

Other tert-butyl α-ketoesters also have important applications. Tert-butyl 2-oxobutanoate is a known chemical compound with the molecular formula C8H14O3. nih.gov Tert-butyl 2-oxo-4-phenylbutanoate is an aliphatic α-ketoester that can be synthesized and is used as an intermediate. chemicalbook.com For instance, ethyl 2-oxo-4-phenylbutyrate is used to synthesize ethyl (R)-2-hydroxy-4-phenylbutyrate, a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com The bioreduction of ethyl 2-oxo-4-phenylbutyrate can yield ethyl (R)-2-hydroxy-4-phenylbutanoate. chemicalbook.com One method for preparing 2-oxo-4-phenylbutyrate involves a Grignard reaction with β-bromophenylethane and magnesium, followed by an addition reaction with diethyl-aceto oxalate (B1200264). google.com This intermediate is crucial in the synthesis of drugs like Moexipril, an ACE inhibitor used to treat hypertension. wikipedia.org

Interactive Data Tables

Table 1: Properties of Selected Tert-Butyl α-Ketoesters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |

| This compound | C12H20O5 | 244.28 | Building block in organic synthesis |

| Tert-butyl 2-oxobutanoate nih.gov | C8H14O3 | 158.19 | Chemical intermediate nih.gov |

| Tert-butyl 2-oxo-4-phenylbutanoate chemicalbook.com | C14H18O3 | 234.29 | Intermediate for ACE inhibitors chemicalbook.com |

| Di-tert-butyl 2-oxomalonate | C11H18O5 | 230.26 | Synthetic intermediate |

Table 2: Comparison of Di-tert-butyl and Diethyl 2-oxobutanedioate

| Feature | This compound | Diethyl 2-oxobutanedioate wikipedia.org |

| Ester Group | Tert-butyl | Ethyl |

| Steric Hindrance | High | Low |

| Reactivity | Influenced by bulky tert-butyl groups | Highly electrophilic keto group, active in pericyclic reactions |

| Key Reactions | Various condensation and addition reactions | Diels-Alder reactions, ene reactions, Baylis-Hillman reaction, aldol (B89426) additions |

Compound Names Mentioned in the Article

this compound

Di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate

Tert-butyl 2-fluoro-3-oxobutanoate

Tert-butyl hypofluorite

Tert-butyl 2-diazo-3-oxobutanoate

Di-tert-butyl 2-oxomalonate

Diethyl 2-oxobutanedioate

tert-Butyl 2-oxobutanoate

tert-Butyl 2-oxo-4-phenylbutanoate

Ethyl 2-oxo-4-phenylbutyrate

Ethyl (R)-2-hydroxy-4-phenylbutyrate

Moexipril

β-bromophenylethane

Diethyl-aceto oxalate

α-Diazo Derivatives as Reactive Intermediates

α-Diazo derivatives of β-keto esters are significant intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. These compounds, particularly those derived from this compound analogues, serve as precursors to highly reactive species.

Utility of Tert-butyl 2-diazo-3-oxobutanoate

Tert-butyl 2-diazo-3-oxobutanoate, an α-diazo derivative, is a valuable reagent in synthetic organic chemistry. Its utility stems from its role as a precursor to reactive intermediates. The synthesis of this compound can be achieved through a "diazo transfer reaction" from tert-butyl acetoacetate (B1235776). researchgate.netorgsyn.org This method involves the reaction of the active methylene (B1212753) group of the β-keto ester with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide, in the presence of a base like triethylamine. orgsyn.org

The resulting tert-butyl 2-diazo-3-oxobutanoate is a versatile building block. Its synthetic applications are primarily centered on the generation of other reactive species, which can then participate in a wide array of chemical reactions.

Generation of Ketenes and Carbenoids

A key aspect of the synthetic utility of tert-butyl 2-diazo-3-oxobutanoate lies in its decomposition to form ketenes and carbenoids. researchgate.net These transformations are typically induced thermally, photochemically, or through catalysis by transition metals.

Ketenes are formed through the Wolff rearrangement of the α-diazocarbonyl compound. This rearrangement involves the expulsion of dinitrogen gas (N₂) and the 1,2-migration of the alkyl or aryl group to the carbonyl carbon, resulting in the formation of a ketene (B1206846). These generated ketenes are highly electrophilic and can readily react with various nucleophiles.

Carbenoids , which are metal-stabilized carbenes, are generated through the reaction of the diazo compound with a transition metal catalyst. Rhodium(II) and copper(II) complexes are commonly employed for this purpose. The carbenoid intermediate can then undergo a range of transformations, including cyclopropanation, C-H insertion, and ylide formation.

The choice of reaction conditions, particularly the catalyst, can influence whether a ketene or a carbenoid is preferentially formed, thus allowing for controlled reaction pathways to a diverse range of molecular architectures.

Future Prospects and Emerging Trends in Di Tert Butyl 2 Oxobutanedioate Research

Development of Sustainable and Green Synthetic Methodologies for α-Keto Diesters

The chemical industry's growing emphasis on environmentally benign processes has spurred the development of green synthetic routes for α-keto diesters. Traditional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. mdpi.com In contrast, modern approaches prioritize atom economy, the use of renewable resources, and milder reaction conditions.

Several innovative strategies are being explored. For instance, the direct oxidation of α-hydroxy acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant presents a chemoselective and greener alternative. organic-chemistry.org Another promising avenue is the use of photocatalysis and organocatalysis, which can enable the efficient oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds at room temperature using natural sunlight and air. organic-chemistry.org Furthermore, electrochemical synthesis is emerging as a sustainable and atom-economical option, with methods like the anodic oxidation of aryl methyl ketones in methanol (B129727) directly yielding α-keto acid methyl esters. mdpi.com

Enzymatic synthesis is also a focal point of green chemistry research. The use of engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, to produce α-keto acids from renewable feedstocks like glucose aligns with the principles of a circular economy. mdpi.com The development of self-sufficient heterogeneous biocatalysts for the asymmetric reduction of β-keto esters further highlights the potential of biocatalysis in creating sustainable manufacturing processes. rsc.org

| Green Synthesis Approach | Key Features |

| Catalytic Oxidation | Utilizes catalysts like AZADO with molecular oxygen, offering high chemoselectivity. organic-chemistry.org |

| Photocatalysis | Employs sunlight and air for the oxidation of starting materials at room temperature. organic-chemistry.org |

| Electrochemical Synthesis | Offers an atom-economical and environmentally compatible alternative with operational simplicity. mdpi.com |

| Enzymatic Synthesis | Uses engineered microorganisms or isolated enzymes to produce α-keto acids from renewable sources. mdpi.comrsc.org |

Advancements in Catalytic Asymmetric Transformations and Ligand Design

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Catalytic asymmetric transformations offer an efficient means to produce enantiomerically pure compounds, and the design of novel chiral ligands is central to this endeavor. For α-keto diesters, significant progress has been made in developing stereoselective reactions.

Silver-catalyzed asymmetric vinylogous Mannich (AVM) reactions of α-ketoimine esters have been developed, utilizing a commercially available silver salt and an easily prepared chiral amino acid-based phosphine (B1218219) ligand. nih.gov This method yields products with high diastereo- and enantioselectivity. nih.gov The design of C2 symmetric chiral diether ligands has also proven effective in mediating highly enantioselective conjugate additions of organolithium reagents to α,β-unsaturated aldimines. elsevierpure.com

Dual catalytic systems are also emerging as a powerful tool. For example, a dual Cu/Ru relay catalytic system has been established for the asymmetric cascade dehydrogenation/Michael addition/hydrogenation of inert allylic alcohols and benzophenone-derived ketoimine esters. acs.org This methodology provides a robust route to chiral α-amino δ-hydroxy acid derivatives with excellent stereocontrol. acs.org

| Catalytic System | Reaction Type | Key Advantages |

| Silver-Catalyzed | Asymmetric Vinylogous Mannich (AVM) | High diastereo- and enantioselectivity, uses readily available components. nih.gov |

| Chiral Diether Ligands | Conjugate Addition | High enantioselectivities with organolithium reagents. elsevierpure.com |

| Dual Cu/Ru Relay | Cascade Dehydrogenation/Michael Addition/Hydrogenation | Robust synthesis of chiral α-amino δ-hydroxy acid derivatives with excellent stereocontrol. acs.org |

Exploration of Novel Biological and Materials Science Applications

The unique structural features of α-keto esters, including di-tert-butyl 2-oxobutanedioate, make them valuable intermediates in the synthesis of complex molecules with potential applications in both biology and materials science.

In the realm of medicinal chemistry, α-keto esters are key building blocks for a variety of biologically active compounds. They are utilized in the synthesis of natural products with antiproliferative and other therapeutic properties. beilstein-journals.org For example, vicinal ketoesters are crucial intermediates in the total synthesis of natural products, where their electrophilic keto group serves as a reactive site for key reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.org The sphingolipid pathway, which is implicated in numerous diseases, is a target for medicinal agents, and the synthesis of these agents often involves intermediates derived from α-keto esters. mdpi.com

The application of di-tert-butyl functional groups extends into materials science. For instance, 2,4-di-tert-butylphenol (B135424) is used in the synthesis of phosphite (B83602) anti-oxidants, which are vital for the stability of polyolefins. fishersci.at It also serves as an intermediate for UV stabilizers. fishersci.at While direct applications of this compound in materials are less documented, its role as a precursor to complex molecular architectures suggests potential for creating novel materials with tailored properties.

Integration with High-Throughput Experimentation and Automation in Synthesis

The demand for rapid discovery and optimization of new chemical reactions and materials has led to the increasing integration of high-throughput experimentation (HTE) and automation in synthesis. These technologies allow for the parallel execution of numerous experiments, significantly accelerating the research and development process.

For the synthesis of α-keto diesters, HTE can be employed to rapidly screen various catalysts, ligands, solvents, and reaction conditions to identify optimal synthetic protocols. This is particularly valuable for complex multi-component reactions and for the optimization of green and sustainable methodologies. Automation, including the use of robotic liquid handlers and automated reaction platforms, can further enhance the efficiency and reproducibility of these screening efforts.

While specific examples of HTE and automation applied directly to this compound synthesis are not extensively reported in the provided search results, the principles are broadly applicable to the synthesis of α-keto esters in general. The development of robust and well-understood reaction pathways, as discussed in the preceding sections, is a prerequisite for the successful implementation of these automated technologies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Di-tert-butyl 2-oxobutanedioate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2-oxobutanedioic acid with tert-butanol under acidic catalysis. Optimization should focus on controlling reaction temperature (e.g., 40–60°C) to avoid side reactions and using anhydrous conditions to prevent hydrolysis. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to moisture. Reaction progress can be monitored using TLC or NMR to confirm ester formation .

Q. How can researchers safely handle this compound given its flammability and toxicity?

- Methodological Answer : Safety protocols include:

- Working in a fume hood with adequate ventilation to avoid inhalation of vapors.

- Using flame-resistant lab equipment (e.g., spark-free refrigerators) due to its low flashpoint (37°C).

- Wearing nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats.

- Storing in airtight containers away from oxidizers and heat sources .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm ester group presence (e.g., tert-butyl peaks at δ ~1.4 ppm for H) and carbonyl signals (δ ~170 ppm in C).

- FT-IR : Look for ester C=O stretching (~1740 cm) and tert-butyl C-H vibrations (~1360–1390 cm).

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be analyzed experimentally?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure onset decomposition temperature () and heat flow. Accelerating rate calorimetry (ARC) can determine adiabatic conditions for self-heating rates and pressure buildup. Kinetic parameters (e.g., activation energy ) are derived via isoconversional methods (e.g., Friedman analysis). Comparative studies with diluents (e.g., toluene) may reveal solvent effects on decomposition pathways .

Q. What experimental designs are suitable for studying the compound’s role in radical-initiated reactions?

- Methodological Answer :

- Radical Trapping : Introduce stable radicals (e.g., TEMPO) to intercept intermediates during peroxide-mediated reactions.

- Kinetic Modeling : Use numerical models to simulate reaction pathways, incorporating rate constants for initiation, propagation, and termination steps. Validate models against experimental data (e.g., chemiluminescence of formaldehyde in decomposition systems) .

Q. How can researchers address contradictions in reported decomposition behaviors of tert-butyl esters under varying conditions?

- Methodological Answer :

- Comparative Thermal Analysis : Replicate conflicting studies using identical purity standards (≥97%) and equipment (e.g., TSu vs. ARC).

- Computational Chemistry : Perform DFT calculations to explore solvent effects (e.g., toluene’s role in stabilizing transition states) or competing decomposition mechanisms.

- Sensitivity Analysis : Identify critical variables (e.g., impurity levels, heating rates) that disproportionately affect results .

Q. What strategies can mitigate ecological risks when disposing of this compound waste?

- Methodological Answer :

- Hydrolysis : Degrade the compound under basic aqueous conditions (pH >10) to break ester bonds into less toxic carboxylic acids and tert-butanol.

- Adsorption : Use activated carbon to capture residues before incineration.

- Regulatory Compliance : Follow EPA TSCA guidelines for hazardous waste disposal, including segregation and labeling for licensed treatment facilities .

Data Analysis and Interpretation

Q. How should researchers design experiments to resolve discrepancies in kinetic data for tert-butyl ester reactions?

- Methodological Answer :

- Replicate Under Controlled Conditions : Standardize purity, solvent batch, and equipment calibration.

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates.

- Cross-Validation with Literature : Compare datasets from independent studies (e.g., Mill et al. [44] vs. Lizuka et al. [22]) to identify systemic biases .

Q. What computational tools can predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Quantum Chemistry Software : Gaussian or ORCA for calculating transition states and bond dissociation energies.

- Kinetic Simulators : CHEMKIN or Cantera to model reaction networks and predict product distributions.

- Machine Learning : Train models on existing kinetic data to forecast decomposition pathways under untested conditions .

AI助科研之如何使用在问辅助实验(六)01:26

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.